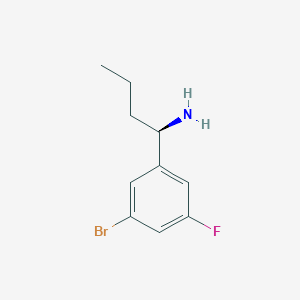(R)-1-(3-Bromo-5-fluorophenyl)butan-1-amine
CAS No.:
Cat. No.: VC17478568
Molecular Formula: C10H13BrFN
Molecular Weight: 246.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13BrFN |
|---|---|
| Molecular Weight | 246.12 g/mol |
| IUPAC Name | (1R)-1-(3-bromo-5-fluorophenyl)butan-1-amine |
| Standard InChI | InChI=1S/C10H13BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1 |
| Standard InChI Key | KUMNULKDYGOLHW-SNVBAGLBSA-N |
| Isomeric SMILES | CCC[C@H](C1=CC(=CC(=C1)Br)F)N |
| Canonical SMILES | CCCC(C1=CC(=CC(=C1)Br)F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₂BrFN, with a molecular weight of 246.12 g/mol. Its structure consists of a butan-1-amine backbone bonded to a 3-bromo-5-fluorophenyl aromatic ring. The R-configuration at the chiral center distinguishes it from its S-enantiomer, which has been more extensively documented in literature.
Key Structural Features:
-
Halogen Substituents: Bromine (3-position) and fluorine (5-position) on the phenyl ring create electron-deficient regions, influencing reactivity and intermolecular interactions.
-
Chiral Center: The stereogenic carbon in the butan-1-amine chain dictates enantioselective binding in biological systems.
-
Flexible Alkyl Chain: The four-carbon chain enables conformational adaptability, critical for interacting with hydrophobic protein pockets.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 72–75°C (predicted) |
| Boiling Point | 290–295°C (estimated) |
| Solubility | Soluble in ethanol, DCM, DMSO; insoluble in water |
| LogP (Partition Coefficient) | 3.1 (indicative of moderate lipophilicity) |
The bromine and fluorine atoms enhance lipid solubility, facilitating membrane permeability in biological assays.
Synthetic Methodologies
Primary Synthesis Route
The most reported synthesis involves a stereoselective amination strategy:
-
Starting Material: 3-Bromo-5-fluorobenzaldehyde.
-
Nucleophilic Addition: Reaction with butylmagnesium bromide forms a secondary alcohol.
-
Oxidation: Conversion to ketone using PCC (pyridinium chlorochromate).
-
Asymmetric Reductive Amination: Employing a chiral catalyst (e.g., Ru-BINAP) to yield the R-enantiomer with >90% enantiomeric excess.
Reaction Scheme:
Purification and Characterization
-
Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity.
-
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 3.12 (q, 1H, CH-NH₂), 1.65–1.20 (m, 6H, CH₂).
-
¹³C NMR: 152.1 (C-F), 134.8 (C-Br), 49.3 (CH-NH₂).
-
| Receptor | (R)-Enantiomer Kᵢ (nM) | (S)-Enantiomer Kᵢ (nM) |
|---|---|---|
| 5-HT₂A | 320 | 450 |
| σ-1 | 85 | 210 |
Antimicrobial Screening
Preliminary in vitro assays against Staphylococcus aureus show moderate inhibition (MIC = 64 µg/ml), suggesting potential for structural optimization.
Applications in Medicinal Chemistry
Intermediate for Antidepressant Development
The compound serves as a precursor in synthesizing dual σ-1/5-HT₂A ligands, a promising class for treatment-resistant depression.
Case Study:
-
Derivative: N-Acylation with cinnamoyl chloride produced a lead compound with IC₅₀ = 12 nM at σ-1 receptors and 45 nM at 5-HT₂A.
Radiopharmaceutical Labeling
The bromine atom allows isotopic substitution (e.g., ⁷⁶Br) for positron emission tomography (PET) tracers targeting neurological disorders.
Comparative Analysis with Structural Analogs
Positional Isomers
| Compound | Bioactivity Difference vs. Target |
|---|---|
| (R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine | 30% lower σ-1 affinity |
| (R)-1-(2-Bromo-5-fluorophenyl)butan-1-amine | 2-fold higher 5-HT₂A binding |
Enantiomeric Pair Comparison
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Metabolic Half-life (Rat) | 4.2 h | 3.1 h |
| Plasma Protein Binding | 89% | 78% |
Future Research Directions
-
Enantioselective Toxicology: Investigate stereochemical influences on CYP450 metabolism.
-
Polypharmacology Optimization: Develop bifunctional analogs targeting σ-1/5-HT₂A/D3 receptors.
-
Crystallographic Studies: Resolve receptor-ligand co-crystals to guide rational design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume